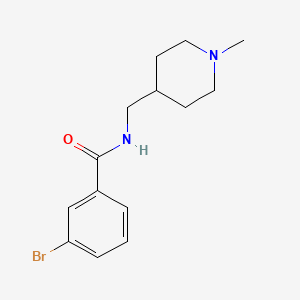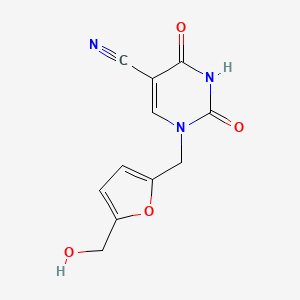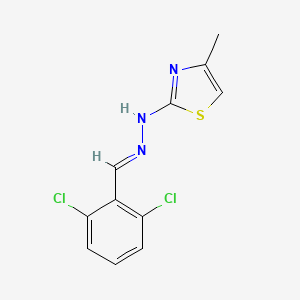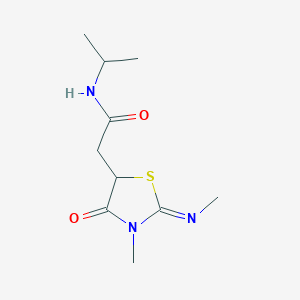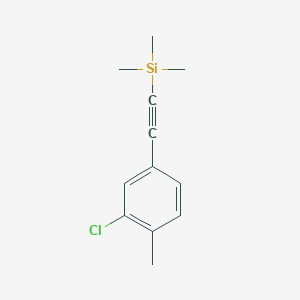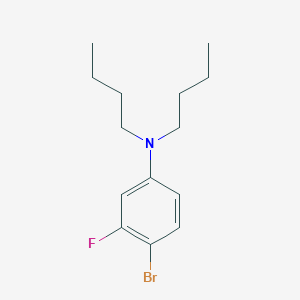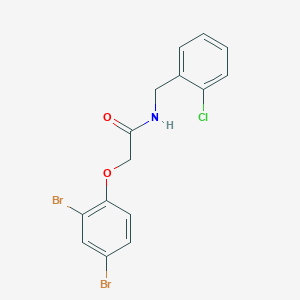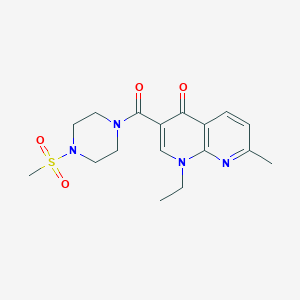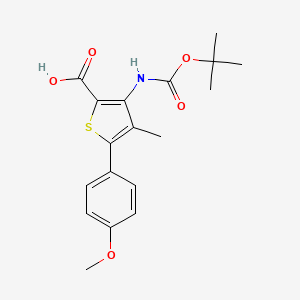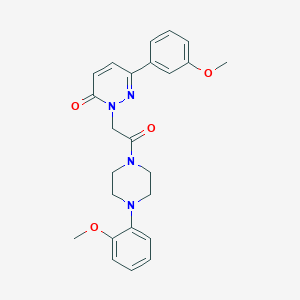
6-(3-methoxyphenyl)-2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(3-methoxyphenyl)-2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one is a complex organic compound that belongs to the class of pyridazinone derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-methoxyphenyl)-2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. One common synthetic route starts with the reaction of 3-methoxybenzaldehyde with hydrazine hydrate to form 3-methoxyphenylhydrazine. This intermediate is then reacted with ethyl acetoacetate to yield 6-(3-methoxyphenyl)pyridazin-3(2H)-one. The final step involves the reaction of this intermediate with 1-(2-methoxyphenyl)piperazine and an appropriate acylating agent under controlled conditions to obtain the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, solvents, and purification techniques such as recrystallization or chromatography. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
6-(3-methoxyphenyl)-2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenolic derivatives.
Reduction: The carbonyl group in the pyridazinone ring can be reduced to form hydroxyl derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups may yield phenolic derivatives, while reduction of the carbonyl group may produce hydroxyl derivatives.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its role as a pharmacological agent targeting specific receptors or enzymes.
Industry: Used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 6-(3-methoxyphenyl)-2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl and piperazine groups may contribute to its binding affinity and selectivity towards these targets. The compound may modulate biochemical pathways, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
Urapidil: An α-blocker with a similar piperazine structure, used to treat hypertension.
Para-Methoxyphenylpiperazine: A piperazine derivative with stimulant effects, used in “party pills”.
Uniqueness
6-(3-methoxyphenyl)-2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one is unique due to its specific combination of methoxyphenyl and piperazine groups, which confer distinct chemical and biological properties
特性
分子式 |
C24H26N4O4 |
|---|---|
分子量 |
434.5 g/mol |
IUPAC名 |
6-(3-methoxyphenyl)-2-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]pyridazin-3-one |
InChI |
InChI=1S/C24H26N4O4/c1-31-19-7-5-6-18(16-19)20-10-11-23(29)28(25-20)17-24(30)27-14-12-26(13-15-27)21-8-3-4-9-22(21)32-2/h3-11,16H,12-15,17H2,1-2H3 |
InChIキー |
PIIIXYCYBCOAOE-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CC(=O)N3CCN(CC3)C4=CC=CC=C4OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


